N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Description
N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridyl-substituted piperazine, and a butanamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-17-7-3-2-6-16(17)22-19(25)9-10-20(26)24-14-12-23(13-15-24)18-8-4-5-11-21-18/h2-8,11H,9-10,12-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHUDPYQYRVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly 5-HT_1A receptors. N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can be hypothesized to interact with these receptors, potentially offering antidepressant effects. The piperazine moiety is known for enhancing the binding affinity to serotonin receptors, which is crucial for antidepressant activity .
Antimicrobial Properties
Compounds derived from piperazine have shown promising antibacterial and antifungal activities. This compound may exhibit similar properties, making it a candidate for further studies against resistant bacterial strains. The structural components suggest a mechanism involving disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Synthetic Applications
Synthesis of Derivatives
The compound can serve as a precursor for synthesizing various derivatives that may enhance its biological activity. For instance, modifications to the piperazine ring or the phenyl group could lead to increased potency or selectivity against specific biological targets. The synthesis pathway often involves standard organic reactions such as acylation and alkylation, which are well-documented in the literature .
Case Studies
Case Study 1: Antidepressant Efficacy
A study focusing on the synthesis and evaluation of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited significant antidepressant-like effects in animal models. The results indicated a dose-dependent response correlating with receptor binding assays .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against various pathogens such as Staphylococcus aureus and Escherichia coli. For example, one study reported MIC values as low as 0.07 mg/ml for structurally similar compounds, suggesting that this compound could also be effective against these strains .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- N-{4-[4-(2-methoxyphenyl)piperazino]butyl}-2-furamide
Uniqueness
N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyridyl-piperazine moieties provide versatility in chemical synthesis and potential for diverse biological interactions.
Biological Activity
N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 395.5 g/mol
- CAS Number : 1219569-79-5
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
1. Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of piperazine and pyridine showed potent inhibition against various cancer cell lines, including breast and lung cancers . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression, including Aurora-A kinase and others .
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signals in cancer cells, leading to increased cell death .
- Cytokine Regulation : By influencing cytokine production, it may help in managing inflammatory responses effectively.
Table 1: Summary of Biological Activities
Case Study Example
In a notable study involving mouse models, the administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to modulate immune responses, enhancing the efficacy of existing cancer therapies .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide, and how do structural modifications impact receptor binding?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a substituted butanamide. For example, precursor compounds with 2-pyridylpiperazine and methoxyphenyl groups are linked via amide or carboxamide bonds under reflux conditions using coupling agents like EDCI/HOBt . Key structural features influencing receptor affinity include:
- The 2-pyridylpiperazine moiety , which enhances binding to serotonin (5-HT1A) receptors due to its planar conformation and hydrogen-bonding capacity .
- The 2-methoxyphenyl group , which contributes to lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroimaging studies .
Optimization of substituents (e.g., fluorine substitution for radiolabeling) is guided by computational docking studies to improve target selectivity .
Q. Which analytical techniques are critical for characterizing the compound’s purity and conformational stability?
- Methodological Answer :
- X-ray crystallography reveals the chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., 65.5° between pyridyl and methoxyphenyl groups), which are critical for receptor interactions .
- HPLC (≥98% purity) and NMR (1H/13C) validate synthetic intermediates and final product integrity .
- Mass spectrometry (ESI-MS) confirms molecular weight and isotopic labeling efficiency for radiotracer analogs like 18F-Mefway .
Advanced Research Questions
Q. How can radiolabeling efficiency of this compound be optimized for 5-HT1A receptor quantification in PET imaging?
- Methodological Answer :
- Fluorine-18 labeling : Use trans-18F-fluoromethyl precursors to improve radiochemical yield (>20%) and reduce defluorination in vivo . Compare with 18F-FCWAY, which exhibits faster clearance but lower specificity due to metabolite interference .
- Purification : Employ reverse-phase C18 chromatography to isolate the radioligand from unreacted precursors, ensuring >95% radiochemical purity .
- Validation : Perform autoradiography in postmortem brain tissues to confirm binding specificity and quantify non-displaceable binding potential (BPND) .
Q. How to resolve contradictions in 5-HT1A receptor binding data across neuropsychiatric disorders (e.g., PTSD vs. depression)?
- Methodological Answer :
- Partial volume correction (PVC) : Address false negatives in PET studies by correcting for tissue atrophy, especially in hippocampal regions .
- Multi-tracer comparisons : Use 18F-Mefway (higher receptor specificity) alongside 18F-FDG to differentiate receptor density from metabolic activity .
- Cohort stratification : Control for comorbidities (e.g., epilepsy-associated depression) and medication history to isolate receptor expression changes .
Q. What strategies improve the pharmacokinetic profile of derivatives for therapeutic applications?
- Methodological Answer :
- Structural modifications :
- Introduce trifluoromethyl groups on the phenyl ring to enhance metabolic stability and reduce CYP450-mediated oxidation .
- Replace the methoxy group with bulky tert-pentyl substituents to prolong half-life without compromising receptor affinity .
- In silico modeling : Use molecular dynamics simulations to predict blood-brain barrier permeability (LogP ~3.5) and optimize ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
